molecular formula C19H24N2O2S B4620977 1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea

1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea

Cat. No.: B4620977
M. Wt: 344.5 g/mol
InChI Key: JJVRZQVJPKVTJZ-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of ethoxyphenyl groups attached to the thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea typically involves the reaction of 4-ethoxyaniline with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyaniline+IsothiocyanateThis compound\text{4-Ethoxyaniline} + \text{Isothiocyanate} \rightarrow \text{this compound} 4-Ethoxyaniline+Isothiocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl groups play a crucial role in enhancing the binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethoxyphenyl)-5-thiobiurea
  • 1-Ethoxy-4-[(4-ethoxyphenyl)tellanyl]benzene
  • 1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene

Uniqueness

1-(4-Ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea is unique due to its specific structural features, such as the presence of two ethoxyphenyl groups and the thiourea moiety. These structural elements contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-4-22-17-10-6-15(7-11-17)14(3)20-19(24)21-16-8-12-18(13-9-16)23-5-2/h6-14H,4-5H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVRZQVJPKVTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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